molecular formula C26H42ClN3O4 B10860170 Vocacapsaicin hydrochloride CAS No. 1931116-92-5

Vocacapsaicin hydrochloride

Cat. No.: B10860170
CAS No.: 1931116-92-5
M. Wt: 496.1 g/mol
InChI Key: WOJDHHAJADLOCK-RVDQCCQOSA-N
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Description

Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin, designed to provide effective pain relief without the use of opioids. It is primarily used in the management of postsurgical pain and has shown significant potential in reducing opioid consumption and providing long-lasting analgesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vocacapsaicin hydrochloride is synthesized through a series of chemical reactions that involve the modification of capsaicin.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Vocacapsaicin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Vocacapsaicin hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Vocacapsaicin hydrochloride exerts its effects by rapidly converting to capsaicin upon administration. Capsaicin then activates the transient receptor potential vanilloid subfamily member 1 (TRPV1) channels on pain-specific nerves, leading to long-lasting analgesia. This mechanism allows for effective pain relief without the need for opioids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its water solubility and rapid conversion to capsaicin, allowing for efficient delivery and long-lasting pain relief. Unlike other capsaicin analogs, it provides significant pain relief without the need for opioids, making it a promising alternative for pain management .

Biological Activity

Vocacapsaicin hydrochloride, also known as CA-008 HCl, is a novel prodrug of capsaicin, primarily developed for non-opioid management of postsurgical pain. This compound is designed to release capsaicin at the surgical site, providing long-lasting analgesic effects while minimizing systemic exposure and potential side effects associated with traditional pain management methods. The biological activity of vocacapsaicin is primarily mediated through its action on the transient receptor potential vanilloid 1 (TRPV1) receptors, which play a crucial role in pain signaling.

Vocacapsaicin is administered as an aqueous solution, where it rapidly converts to capsaicin upon exposure to physiological conditions. Capsaicin acts as an agonist at TRPV1 receptors located on primary afferent C-fibers, leading to desensitization of these pain-conducting nerve fibers without causing sensory numbness or motor weakness. This mechanism allows for effective pain relief following surgical procedures.

Key Features of Vocacapsaicin

  • Prodrug Formulation : Enhances solubility and allows for targeted delivery.
  • TRPV1 Agonism : Activates pain pathways to provide analgesia.
  • Long-lasting Effects : Provides analgesia for up to two weeks post-administration.

Clinical Studies

Recent clinical trials have demonstrated the efficacy of vocacapsaicin in reducing postoperative pain and opioid consumption. In a randomized controlled trial involving patients undergoing bunionectomy, vocacapsaicin significantly reduced pain scores and opioid requirements compared to placebo:

EndpointVocacapsaicin (0.30 mg/ml)PlaceboP-value
Pain Reduction (96h)33% reductionBaseline0.005
Opioid-Free Patients (96h)26%5%0.025
Total Opioid Consumption (96h)50% reductionBaseline0.002

These results indicate a strong dose-response relationship and highlight vocacapsaicin's potential as a viable alternative to opioids in managing postoperative pain .

Animal Studies

Animal studies support the findings from clinical trials, showing that vocacapsaicin administration leads to improved bone healing outcomes:

Group No.Test MaterialDose (mg/kg)Bone Healing Assessment
1Saline0Control
2Vocacapsaicin0.15Enhanced healing
3Vocacapsaicin0.30Significant improvement
4Vocacapsaicin0.60Maximum efficacy

In these studies, vocacapsaicin was shown to enhance osteogenic activity, indicated by increased alkaline phosphatase levels and improved histological outcomes in treated groups .

Safety Profile

The safety profile of vocacapsaicin has been evaluated in various studies, with no significant adverse effects reported. In the aforementioned clinical trial, all safety parameters were comparable between the vocacapsaicin and placebo groups, indicating good tolerability .

Summary of Safety Observations

  • No serious adverse events linked to vocacapsaicin.
  • Comparable safety parameters with placebo.
  • Well tolerated across different dosing regimens.

Properties

CAS No.

1931116-92-5

Molecular Formula

C26H42ClN3O4

Molecular Weight

496.1 g/mol

IUPAC Name

[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+;

InChI Key

WOJDHHAJADLOCK-RVDQCCQOSA-N

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl

Origin of Product

United States

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